molecular formula C16H20N2O4 B11155938 Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate

Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate

Cat. No.: B11155938
M. Wt: 304.34 g/mol
InChI Key: DGMCQKONCGBBNA-UHFFFAOYSA-N
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Description

Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate is a synthetic organic compound belonging to the class of piperidine derivatives. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids . This compound is characterized by a piperidine ring substituted with a benzoyl group and an acetamido group, making it a valuable intermediate in the synthesis of biologically active molecules.

Preparation Methods

The synthesis of Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate involves several steps. One common method includes the acylation of piperidine derivatives with 2-acetamidobenzoic acid, followed by esterification with methanol. The reaction conditions typically involve the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve the use of commercially available reagents and solvents to produce the compound in high yield and purity .

Chemical Reactions Analysis

Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: Acidic or basic hydrolysis can convert the ester group to a carboxylic acid.

Scientific Research Applications

Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate can be compared with other piperidine derivatives, such as:

This compound stands out due to its unique combination of functional groups, making it a versatile intermediate in various chemical and biological applications.

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

methyl 1-(2-acetamidobenzoyl)piperidine-4-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-11(19)17-14-6-4-3-5-13(14)15(20)18-9-7-12(8-10-18)16(21)22-2/h3-6,12H,7-10H2,1-2H3,(H,17,19)

InChI Key

DGMCQKONCGBBNA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC=C1C(=O)N2CCC(CC2)C(=O)OC

Origin of Product

United States

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